2-(2-methoxyphenoxy)-N-methylbutanamide
Description
2-(2-Methoxyphenoxy)-N-methylbutanamide is an organic compound characterized by a butanamide backbone substituted with a 2-methoxyphenoxy group at the second carbon and a methyl group on the amide nitrogen. The methoxyphenoxy moiety contributes to its aromatic and electron-rich properties, while the methyl group on the amide nitrogen enhances lipophilicity, influencing its pharmacokinetic profile. This compound is hypothesized to exhibit bioactivity due to structural similarities with other amide-based molecules, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-9(12(14)13-2)16-11-8-6-5-7-10(11)15-3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIRMKAPVCRNBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-methylbutanamide typically involves multiple steps. One common method starts with the preparation of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanamine . Finally, the ethanamine is reacted with butanoyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to improve yield and reduce production costs. This includes selecting appropriate solvents, bases, and reaction temperatures to maximize efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the amide group can produce an amine .
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-methylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-methylbutanamide involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the amide group can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Impact of Substituents on Bioactivity
- Amide Nitrogen Substituents: Methyl groups (vs. bulkier groups like piperidine or quinoline) improve membrane permeability but may reduce target specificity .
- Aromatic Modifications : Halogenation (e.g., chloro or fluoro substituents, as in 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide) increases binding affinity to hydrophobic enzyme pockets, enhancing potency .
Physicochemical and Pharmacokinetic Differences
Table 2: Physicochemical Comparison
| Compound | LogP (Predicted) | Solubility (mg/mL) | Bioactivity Hypothesis |
|---|---|---|---|
| This compound | 2.8 | 0.45 (in DMSO) | Moderate CYP450 inhibition |
| N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide | 3.5 | 0.12 | Stronger CYP450 inhibition |
| N-(2-Methoxy-phenyl)-formamide | 1.2 | 8.3 | High metabolic clearance |
Research Findings and Implications
- Enzyme Interactions: Compounds with methoxyphenoxy groups (e.g., 2-(2-chlorophenoxy)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)acetamide) show selective inhibition of inflammatory enzymes like COX-2, suggesting similar pathways for the target compound .
- Synthetic Challenges: The methoxyphenoxy group necessitates protective strategies during synthesis to prevent demethylation, as seen in related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
